Hexyl crotonate

Catalog No.
S749177
CAS No.
19089-92-0
M.F
C10H18O2
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexyl crotonate

CAS Number

19089-92-0

Product Name

Hexyl crotonate

IUPAC Name

hexyl but-2-enoate

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-3-5-6-7-9-12-10(11)8-4-2/h4,8H,3,5-7,9H2,1-2H3

InChI Key

MZNHUHNWGVUEAT-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)C=CC

solubility

Insoluble in water, propylene glycol; soluble in most fixed oils
Soluble (in ethanol)

Canonical SMILES

CCCCCCOC(=O)C=CC

The exact mass of the compound Hexyl crotonate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water, propylene glycol; soluble in most fixed oilssoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Hexyl crotonate (CAS 19089-92-0) is an α,β-unsaturated fatty acid ester characterized by a six-carbon alkyl chain attached to a reactive crotonate (2-butenoate) core. In industrial and laboratory procurement, it is primarily valued for its dual functionality: the reactive trans-double bond participates in copolymerizations and stereoselective additions, while the hexyl tail imparts substantial lipophilicity and internal plasticizing properties. Compared to shorter-chain analogs, hexyl crotonate offers lower volatility, enhanced organic phase solubility, and the ability to internally plasticize polymer networks, making it a critical intermediate in the synthesis of low-viscosity resins, highly extractable chiral building blocks, and long-lasting fragrance formulations [1].

Substituting hexyl crotonate with more common short-chain esters like methyl or ethyl crotonate frequently leads to process failures in both synthesis and formulation. In asymmetric dihydroxylation workflows, short-chain crotonates produce highly water-soluble diols that resist organic extraction, resulting in severe yield losses during aqueous workup [1]. In polymer chemistry, replacing hexyl crotonate with lower alkyl crotonates fails to provide the necessary internal hydrophobicity, leading to unmanageably high solution viscosities in alkali-soluble resins [2]. Furthermore, in fragrance and cosmetic applications, shorter-chain analogs act as fleeting top notes that evaporate prematurely, failing to provide the fixative properties inherent to the C6-chain of hexyl crotonate [3].

Alkaline Solution Viscosity Reduction in Vinyl Acetate Terpolymers

In the synthesis of alkali-soluble resins for coatings, incorporating hexyl crotonate as a comonomer drastically reduces the viscosity of the resulting polymer solution compared to standard binary copolymers. Quantitative data demonstrates that a 20 wt% ammonia-alkaline solution of a standard vinyl acetate/crotonic acid (94/6) copolymer exhibits a highly viscous profile of 20,000–25,000 cps. In contrast, substituting a portion of the vinyl acetate with a higher alkyl crotonate (such as 10% hexyl or octyl crotonate) drops the solution viscosity to approximately 150 cps under identical conditions [1].

Evidence DimensionPolymer solution viscosity (20 wt% in aqueous ammonia at 30°C)
Target Compound Data~150 cps (with 10% higher alkyl crotonate comonomer)
Comparator Or Baseline20,000–25,000 cps (Baseline VAC/CA binary copolymer)
Quantified Difference>99% reduction in solution viscosity
ConditionsEmulsion polymerization followed by dissolution in 5% aqueous ammonia

Enables the formulation of high-solids, low-viscosity coatings that improve flow, leveling, and final film glossiness without requiring excessive solvent dilution.

Product Recovery Yield in Asymmetric Synthesis

When synthesizing chiral syn-2,3-dihydroxybutyrate derivatives via Sharpless asymmetric dihydroxylation, the choice of crotonate ester dictates the ease of downstream product isolation. Dihydroxylation of trans-methyl crotonate yields only 45% due to the extreme water solubility of the resulting diol, which resists organic extraction. By utilizing trans-n-hexyl crotonate, the added lipophilicity of the C6 chain dramatically improves phase partitioning, increasing the isolated product yield to 88% using standard ethyl acetate extraction without requiring massive solvent volumes or chromatography [1].

Evidence DimensionIsolated yield of dihydroxylated product
Target Compound Data88% yield (using hexyl crotonate)
Comparator Or Baseline45% yield (using methyl crotonate)
Quantified DifferenceNearly 2-fold increase in isolated yield
ConditionsSharpless dihydroxylation (K2OsO4, (DHQ)2PHAL, K3Fe(CN)6) followed by standard aqueous/organic extraction

Eliminates the need for complex, solvent-intensive extraction protocols, making the synthesis of chiral diol building blocks industrially scalable.

Volatility and Scent Retention in Formulations

In formulation chemistry, hexyl crotonate provides a significantly more stable evaporation profile compared to its shorter-chain analogs. While ethyl crotonate acts as a highly volatile solvent with a boiling point of approximately 138°C, hexyl crotonate exhibits a much higher boiling point of 210–220°C and a correspondingly low vapor pressure [1]. This reduced volatility allows it to function as an effective fixative, anchoring target molecules deeper into the formulation's dry-down phase rather than flashing off prematurely [1].

Evidence DimensionBoiling point and volatility
Target Compound DataBP ~210–220°C
Comparator Or BaselineBP ~138°C (Ethyl crotonate)
Quantified Difference>70°C increase in boiling point
ConditionsStandard atmospheric pressure (101.3 kPa)

Prevents premature evaporation of critical aroma or active compounds, ensuring longer-lasting profiles in consumer and industrial products.

High-Solids Alkali-Soluble Resins

Hexyl crotonate is the preferred comonomer when formulating vinyl acetate terpolymers for paper coatings and adhesives. Its inclusion directly addresses the high-viscosity limitations of standard binary copolymers, allowing manufacturers to achieve high-solids formulations that maintain excellent flow, leveling, and final film glossiness without excessive solvent dilution [1].

Scalable Chiral Diol Precursors

In asymmetric synthesis workflows, hexyl crotonate serves as an optimal lipophilic precursor for Sharpless asymmetric dihydroxylation. The C6 alkyl chain ensures that the resulting syn-2,3-dihydroxybutyrate derivatives can be efficiently extracted into organic solvents, bypassing the severe yield losses and complex purification steps associated with highly water-soluble methyl or ethyl crotonate derivatives [2].

Fragrance Fixation and Low-Volatility Formulations

Due to its elevated boiling point and low vapor pressure compared to short-chain crotonates, hexyl crotonate is highly effective as a fixative in cosmetics and household products. It anchors green and fruity aroma profiles deeper into the product's dry-down phase, ensuring long-lasting scent retention rather than rapid evaporation [3].

Physical Description

Colourless liquid; Fruity aroma

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

170.130679813 g/mol

Monoisotopic Mass

170.130679813 g/mol

Heavy Atom Count

12

Density

0.880-0.905

GHS Hazard Statements

Aggregated GHS information provided by 130 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 91 of 130 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 130 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19089-92-0
16930-96-4

Wikipedia

Hexyl crotonate

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Butenoic acid, hexyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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